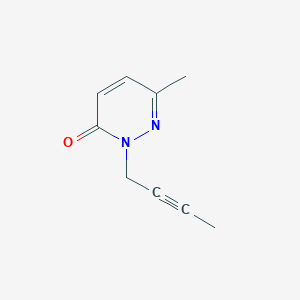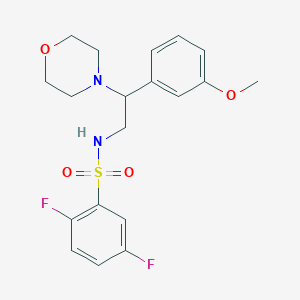![molecular formula C17H18N4O3S B2383319 2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol CAS No. 946371-61-5](/img/structure/B2383319.png)
2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid and a hydrazide . The methoxyphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and quantum-chemical calculations could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学的研究の応用
Computational and Pharmacological Evaluation
Research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to the molecule , has shown promising results in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been computationally and pharmacologically evaluated for their binding affinities towards various targets like EGFR, tubulin, COX-2, and 5-lypoxygenase, demonstrating a range of inhibitory effects that could be leveraged in the development of new therapeutic agents (Faheem, 2018).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their applications in corrosion inhibition, particularly for mild steel in sulfuric acid media. These studies have highlighted the high efficiency of such compounds as corrosion inhibitors, attributing their effectiveness to the adsorption of the oxadiazole molecules on the metal surface, which is crucial for developing new materials with enhanced durability and lifespan (Bouklah et al., 2006).
Antibacterial and Antifungal Activities
The synthesis and evaluation of novel derivatives, including those structurally related to the molecule in focus, have shown significant antimicrobial, antifungal, and anthelmintic activities. These findings are crucial for the development of new, more effective antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (Kumar & Joshi, 2010).
Anti-Helicobacter pylori Agents
Studies on compounds derived from similar structures have identified potent and selective activities against the gastric pathogen Helicobacter pylori, showcasing a promising avenue for the development of novel anti-H. pylori agents. These compounds have displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common antibiotics, indicating their potential as new therapeutic options for treating H. pylori infections (Carcanague et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-5-7-13(23-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBZYAGKBAQNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

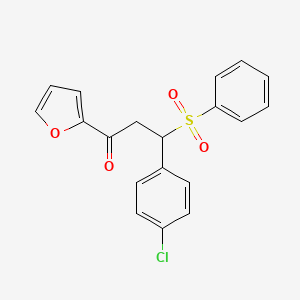
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)
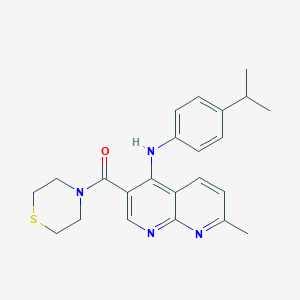
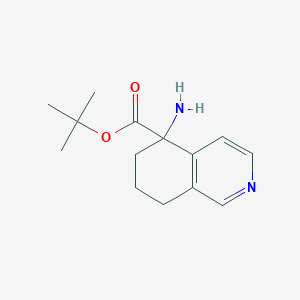
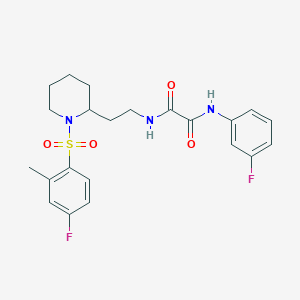
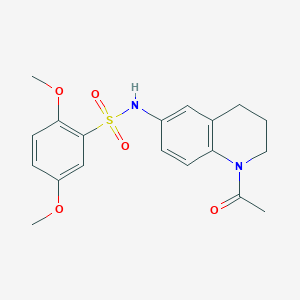
![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)
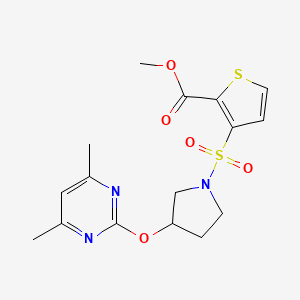
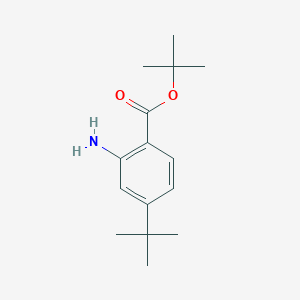
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)
